molecular formula C19H21N5O4S B2480185 2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide CAS No. 1775336-45-2

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide

Cat. No.: B2480185
CAS No.: 1775336-45-2
M. Wt: 415.47
InChI Key: CYSVTHNNFVSYRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-1H,2H,3H,5H,6H,7H,8H-pyrido[1,2-c]pyrimidin-2-yl]-N-[(thiophen-2-yl)methyl]acetamide is a useful research compound. Its molecular formula is C19H21N5O4S and its molecular weight is 415.47. The purity is usually 95%.
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Scientific Research Applications

Oxadiazole Derivatives in Medicinal Chemistry

Oxadiazoles, particularly 1,3,4-oxadiazoles, have been extensively explored for their therapeutic potential across a wide spectrum of biological activities. The unique structural feature of the 1,3,4-oxadiazole ring, present in the compound of interest, facilitates effective binding with various enzymes and receptors due to its capability for numerous weak interactions. This has led to the development of oxadiazole-based derivatives with high therapeutic potency for treating diverse ailments, including anticancer, antifungal, antibacterial, and anti-inflammatory conditions, among others. Such derivatives contribute significantly to medicinal chemistry, offering a foundation for the rational design of more active and less toxic agents (Verma et al., 2019).

Pyrimidine Scaffolds in Pharmaceutical Development

The pyrimidine core structure is pivotal in pharmaceutical and medicinal industries due to its broad synthetic applications and bioavailability. Pyrimidine scaffolds, such as those implied by the structure of the compound , exhibit versatility in drug development. They have been intensively investigated for their applicability in creating lead molecules with enhanced pharmacological profiles. The development of hybrid catalysts for synthesizing pyrimidine derivatives underscores the scaffold's importance in generating novel therapeutic agents (Parmar et al., 2023).

Contribution to Optoelectronic Materials

In addition to medicinal applications, the incorporation of heterocyclic fragments like pyrimidines and oxadiazoles into π-extended conjugated systems is valuable for creating novel optoelectronic materials. These systems, by virtue of their structural components, can be designed for use in organic light-emitting diodes (OLEDs), photoelectric conversion elements, and luminescent elements. The versatility of the pyrimidine and oxadiazole units in the synthesis of electroluminescent and photoluminescent materials points to the potential use of the subject compound in the development of advanced optoelectronic devices (Lipunova et al., 2018).

Properties

IUPAC Name

2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydropyrido[1,2-c]pyrimidin-2-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4S/c1-2-15-21-17(22-28-15)16-13-7-3-4-8-23(13)19(27)24(18(16)26)11-14(25)20-10-12-6-5-9-29-12/h5-6,9H,2-4,7-8,10-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSVTHNNFVSYRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=C3CCCCN3C(=O)N(C2=O)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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